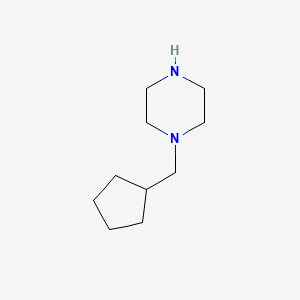

1-(Cyclopentylmethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclopentylmethyl)piperazine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-(Cyclopentylmethyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggesting a broad spectrum of potential targets.

Mode of Action

Piperazine, a related compound, is known to be a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

The synthesis of piperazine derivatives involves various biochemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Result of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Actividad Biológica

1-(Cyclopentylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound can be synthesized through the reaction of cyclopentylmethyl chloride with piperazine, typically in the presence of a base. The overall reaction can be summarized as follows:

Subsequently, the product can be converted into its hydrochloride salt by treatment with hydrochloric acid:

This compound exhibits unique chemical properties due to the cyclopentylmethyl group, influencing its lipophilicity and receptor binding affinity compared to other piperazine derivatives .

This compound interacts with various molecular targets within biological systems. Notably, it has been shown to modulate GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This modulation can lead to significant pharmacological effects, including anxiolytic and anticonvulsant activities.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral potential of this compound. Research indicates that it exhibits activity against several bacterial strains and viruses, making it a candidate for further exploration in infectious disease treatment.

Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Study 2: Neurological Applications

Another study investigated the effects of this compound on animal models of epilepsy. The results demonstrated that administration of the compound significantly reduced seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential. Below is a summary table comparing key characteristics:

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) against S. aureus |

|---|---|---|---|

| This compound | Piperazine derivative | Antimicrobial, Anticonvulsant | 32 |

| 1-(Cyclohexylmethyl)piperazine | Piperazine derivative | Antimicrobial | 64 |

| 1-(Cyclobutylmethyl)piperazine | Piperazine derivative | Minimal activity | >128 |

This table illustrates that while all compounds exhibit some level of antimicrobial activity, this compound shows superior efficacy against certain strains.

Propiedades

IUPAC Name |

1-(cyclopentylmethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJFNAPZZCQAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359066 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82500-22-9 |

Source

|

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.